2,4-Dichloro-5-(3,4,5-trichlorophenyl)pyrimidine
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Overview
Description
2,4-Dichloro-5-(3,4,5-trichlorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and are commonly found in many natural and synthetic compounds. This particular compound is characterized by the presence of chlorine atoms at specific positions on both the pyrimidine and phenyl rings, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(3,4,5-trichlorophenyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2,4-dichloropyrimidine with 3,4,5-trichlorophenylboronic acid under palladium-catalyzed cross-coupling conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(3,4,5-trichlorophenyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions with various organometallic reagents to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Coupling Reactions: Palladium or nickel catalysts are commonly employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
2,4-Dichloro-5-(3,4,5-trichlorophenyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(3,4,5-trichlorophenyl)pyrimidine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of multiple chlorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
- 2,4-Dichloro-5-methylpyrimidine
- 2,4,5-Trichlorophenoxyacetic acid
Uniqueness
2,4-Dichloro-5-(3,4,5-trichlorophenyl)pyrimidine is unique due to the specific arrangement of chlorine atoms on both the pyrimidine and phenyl rings. This unique structure can result in distinct chemical properties and biological activities compared to other similar compounds. For example, the presence of multiple chlorine atoms can enhance its lipophilicity and potentially improve its ability to penetrate biological membranes.
Properties
Molecular Formula |
C10H3Cl5N2 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2,4-dichloro-5-(3,4,5-trichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H3Cl5N2/c11-6-1-4(2-7(12)8(6)13)5-3-16-10(15)17-9(5)14/h1-3H |
InChI Key |
JKQUMVBJHBJAGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C2=CN=C(N=C2Cl)Cl |
Origin of Product |
United States |
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